2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol

Catalog No.
S1547019
CAS No.
893615-23-1
M.F
C10H16N2O
M. Wt
180.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol

CAS Number

893615-23-1

Product Name

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol

IUPAC Name

2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3

InChI Key

ZYKZTDZNOFYWTF-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC1=CN=CC=C1

Canonical SMILES

CC(C)(CO)NCC1=CN=CC=C1

Application in Crystallography

Scientific Field: This application falls under the field of Crystallography.

Summary of the Application: The compound “2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol” has been used in the synthesis of a copper(II) complex, which was characterized by synchrotron single-crystal X-ray diffraction and FT–IR spectroscopy .

Methods of Application: The ligand was synthesized by the reaction of 2-amino-2-methylpropan-1-ol with pyridine-2-carbaldehyde and was characterized by NMR spectroscopy. In its CuII complex, the metal ion has a distorted square-pyramidal coordination geometry .

Results or Outcomes: The bond lengths involving the CuII ion range from 1.9881 (10) to 2.0409 (9) for the Cu—N and Cu—O bonds, and from 2.2448 (5) to 2.5014 (6) A˚ for the equatorial and axial Cu—Cl bonds, respectively .

Application in Organic Synthesis

Scientific Field: This application falls under the field of Organic Synthesis.

Summary of the Application: The compound “2-Methyl-2-(pyridin-2-ylmethylamino)propan-1-ol” has been used in the total synthesis of an unprecedented indolyl derivative bearing a 1,2-propanediol moiety .

Methods of Application: Isomerization of 3-alkoxyindolines through indolenium intermediates was the key step in the total synthesis .

Results or Outcomes: The 1H, 13C-NMR, IR, and HRMS spectra of the synthetic compound drastically differed to those of the originally reported structure, which suggests the natural product requires revision .

Application in Flow Chemistry

Scientific Field: This application falls under the field of Flow Chemistry.

Summary of the Application: A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .

Methods of Application: Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Results or Outcomes: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols . The products were obtained in very good yields that were suitable for further use without additional work-up or purification .

Application in Fungicide Development

Scientific Field: This application falls under the field of Fungicide Development.

Summary of the Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

Methods of Application: The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine was synthesized .

Results or Outcomes: The new compounds showed excellent fungicidal activity . The analytical data for each molecule was in accordance to that previously reported .

Application in Medicinal Chemistry

Scientific Field: This application falls under the field of Medicinal Chemistry.

Summary of the Application: The compound “2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol” has been used in the development of new therapies . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Methods of Application: The synthetic protocols to prepare these pyridopyrimidine derivatives which have shown a therapeutic interest or have been approved for use as therapeutics according to bibliographic research conducted on Reaxys and Scifinder .

Results or Outcomes: Among them, we can mention palbociclib and dilmapimod . Palbociclib is a breast cancer drug developed by Pfizer and Dilmapimod has potential activity against rheumatoid arthritis .

Application in Industrial Chemistry

Scientific Field: This application falls under the field of Industrial Chemistry.

Summary of the Application: Methylpyridines are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Methods of Application: A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .

Results or Outcomes: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol is an organic compound characterized by the molecular formula C10H16N2OC_{10}H_{16}N_{2}O and a molecular weight of 180.25 g/mol. This compound features a tertiary amine, a primary alcohol group, and a pyridine ring, making it a versatile molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in complexation reactions with transition metals and to act as a ligand in coordination chemistry.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: This compound can be reduced to yield amines or alcohols.
  • Substitution: It can engage in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
  • Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed for reduction reactions.
  • Substitution Reagents: Halogens (Cl2, Br2) and nucleophiles (NH3, OH−) are utilized in substitution reactions.

Major Products

The major products from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Research indicates that 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol exhibits potential biological activities, including antimicrobial and antiviral properties. The compound's ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacological studies. Its mechanism of action involves binding to metal ions, which may influence various biological pathways.

The synthesis of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol typically involves the reaction of 2-amino-2-methylpropan-1-ol with pyridine-3-carbaldehyde. This process often employs sodium borohydride as a reducing agent to facilitate the reductive amination reaction. The reaction conditions can be optimized for industrial-scale production, focusing on mixing, heating, and purification techniques .

General Synthetic Route

The applications of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol span several domains:

  • Chemistry: It serves as a precursor in synthesizing various organic compounds and coordination complexes.
  • Biology: The compound is being studied for its potential therapeutic properties against various diseases.
  • Industry: It is utilized in producing specialty chemicals and as a ligand in catalysis.

Studies have demonstrated that 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol readily participates in complexation reactions with transition metals such as copper(II) and nickel(II). The ligand coordinates to metal centers through its nitrogen and oxygen donor atoms, forming stable complexes that exhibit distinct geometries based on the metal ion involved . These interactions are significant for developing catalysts and understanding biochemical processes.

Several compounds share structural similarities with 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Isobutanol (2-Methylpropan-1-ol)Similar structure but lacks the pyridine ringLess versatile in forming coordination complexes
2-AminomethylpyridineContains a pyridine ring but lacks the alcohol groupLimited reactivity due to absence of hydroxyl functionality
3-Amino-2-(pyridin-2-ylmethyl)propan-1-olSimilar structure with different positioning of substituentsVaries in biological activity profile due to structural differences

Uniqueness

The uniqueness of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol lies in its combination of both a pyridine ring and an alcohol group, allowing it to participate in a wide range of

The synthesis of pyridine-containing amino alcohols gained prominence in the late 20th century due to their utility in asymmetric catalysis and pharmaceutical intermediates. While 2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol itself lacks a well-documented discovery timeline, its structural analogs, such as 3-((pyridin-2-ylmethyl)amino)propan-1-ol (CAS 6950-99-8), were first synthesized to explore ligand design for transition-metal complexes. The incorporation of pyridine moieties into amino alcohols aimed to enhance stereochemical control in organic reactions.

Significance in Organic Chemistry

Pyridinylmethylamino alcohols serve as versatile precursors for:

  • Chiral ligands in enantioselective catalysis (e.g., asymmetric hydrogenation).
  • Building blocks for bioactive molecules, including kinase inhibitors and antimicrobial agents.
  • Chelating agents due to the nitrogen-rich structure, facilitating metal ion coordination.

The branched structure of 2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol introduces steric hindrance, which can modulate reactivity and selectivity in synthetic applications.

Overview of Research Developments

Recent advances focus on optimizing synthetic routes and exploring pharmacological potential. For example, microwave-assisted synthesis has reduced reaction times for related compounds by 40–60% compared to traditional methods. Computational studies predict moderate LogP values (-0.5 to 1.2) for such derivatives, suggesting balanced lipophilicity for drug delivery.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol [1] [4]. This naming convention follows the standard International Union of Pure and Applied Chemistry rules for organic compounds containing multiple functional groups, where the primary alcohol function takes precedence in the numbering system [1]. The systematic name reflects the compound's structural features: a tertiary carbon center bearing both a methyl group and a hydroxymethyl group, with the nitrogen atom substituted by a pyridin-3-ylmethyl group [4].

Alternative systematic representations include 2-Methyl-2-[(pyridin-3-ylmethyl)amino]propan-1-ol and 2-methyl-2-{[(pyridin-3-yl)methyl]amino}propan-1-ol [4]. These variations in systematic naming reflect different approaches to describing the pyridylmethyl substituent while maintaining chemical accuracy [4]. The International Union of Pure and Applied Chemistry name emphasizes the propanol backbone with the pyridin-3-ylmethylamino group as a substituent at the 2-position [1].

The molecular structure can be described using the International Chemical Identifier notation as InChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3, providing a unique identifier for computational chemistry applications [1] [4]. The corresponding International Chemical Identifier Key is ZYKZTDZNOFYWTF-UHFFFAOYSA-N, which serves as a condensed representation for database searches [1].

Chemical Abstracts Service Registry Information (893615-23-1)

The compound is registered under Chemical Abstracts Service number 893615-23-1, which serves as its unique identifier in chemical databases and regulatory systems [1] [4]. This Chemical Abstracts Service registration number was assigned to distinguish this specific molecular structure from closely related compounds and isomers [1]. The Chemical Abstracts Service registry provides comprehensive information linking the numerical identifier to the compound's molecular formula, structure, and physical properties [4].

Research literature may reference this compound using abbreviated forms or structural descriptors that emphasize specific functional groups [1]. However, the International Union of Pure and Applied Chemistry systematic name remains the preferred designation for scientific communications and regulatory documentation [1] [4].

Table 2: Synonyms and Alternative Designations

TypeNameSource
Systematic2-Methyl-2-[(pyridin-3-ylmethyl)amino]propan-1-ol [4]
Chemical Abstracts Service Index1-Propanol, 2-Methyl-2-[(3-Pyridinylmethyl)Amino]- [4]
Commercial2-METHYL-2-[(3-PYRIDINYLMETHYL)AMINO]-1-PROPANOL [4]
Structural2-methyl-2-{[(pyridin-3-yl)methyl]amino}propan-1-ol [4]

Molecular Classification and Family

This compound belongs to the chemical family of heterocyclic aminoalcohols, characterized by the presence of both an alcohol functional group and a nitrogen-containing heterocyclic substituent [19] [22]. The molecular classification places it within the broader category of tertiary aminoalcohols, where the nitrogen atom bears three substituents including the pyridylmethyl group [17] [22].

From a structural perspective, the compound is classified as a pyridine derivative due to the pyridin-3-yl substituent [8] [12]. The pyridine ring system contributes aromatic character and basic properties to the overall molecular structure [12] [18]. This classification is significant for understanding the compound's chemical reactivity and potential coordination behavior with metal ions [18] [19].

The aminoalcohol classification indicates the presence of both nucleophilic (amino) and electrophilic (hydroxyl) sites within the molecule [17] [19]. This dual functionality places the compound in a category of molecules capable of participating in diverse chemical reactions including hydrogen bonding, metal coordination, and nucleophilic substitutions [19] [22].

Within the heterocyclic compound family, this molecule represents a specific subclass where the heterocycle is not directly fused to the main carbon chain but connected through a methylene bridge [22] [24]. This structural arrangement distinguishes it from directly substituted heterocyclic alcohols and influences its conformational flexibility and reactivity patterns [19] [24].

Table 3: Molecular Classification Hierarchy

Classification LevelCategoryCharacteristics
Primary FamilyHeterocyclic AminoalcoholsContains both alcohol and heterocyclic amine groups [19]
Secondary ClassTertiary AminoalcoholsNitrogen bears three substituents [17] [22]
Structural TypePyridine DerivativesContains pyridine ring system [8] [12]
Functional GroupPropanol DerivativesBased on propanol backbone [22] [24]
Substitution PatternMethylenebridged HeterocyclesPyridine connected via methylene linker [22] [24]

XLogP3

0.3

Wikipedia

2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol

Dates

Last modified: 08-15-2023

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